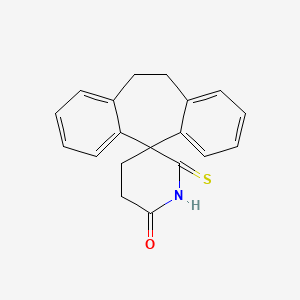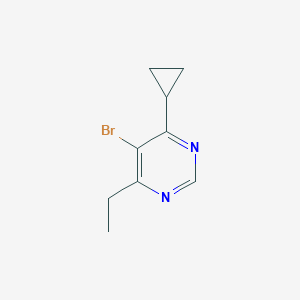![molecular formula C10H10FN3O B13977571 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The addition of a fluorine atom and an ethanol group to the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol typically involves the reaction of 2-(triazol-2-yl)phenylamine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the triazole ring, followed by the introduction of the fluorine atom and the ethanol group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the ethanol group may influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[5-Chloro-2-(triazol-2-yl)phenyl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
1-[5-Bromo-2-(triazol-2-yl)phenyl]ethanol: Contains a bromine atom instead of fluorine.
1-[5-Iodo-2-(triazol-2-yl)phenyl]ethanol: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C10H10FN3O |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-7,15H,1H3 |
InChI-Schlüssel |
KAONHJHECZKGCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)N2N=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)



![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)


![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)


![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)

